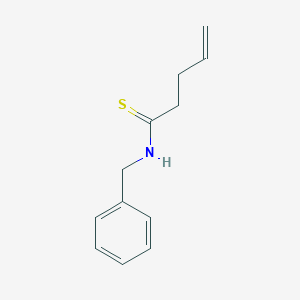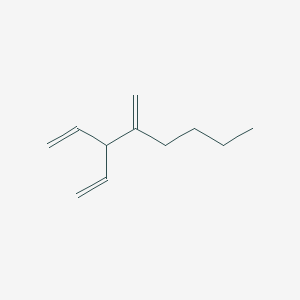
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a triazine ring
Méthodes De Préparation
The synthesis of 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dibromoaniline with cyanuric chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Reagents such as hydrogen peroxide or sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Applications De Recherche Scientifique
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: The compound has potential applications in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groupsThe exact molecular pathways and targets can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine:
6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar in structure but with chlorine atoms instead of bromine, it may exhibit different reactivity and applications.
This compound:
Propriétés
Numéro CAS |
57381-42-7 |
|---|---|
Formule moléculaire |
C9H7Br2N5 |
Poids moléculaire |
344.99 g/mol |
Nom IUPAC |
6-(2,5-dibromophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7Br2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
Clé InChI |
GZKVTJOEGGXBBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


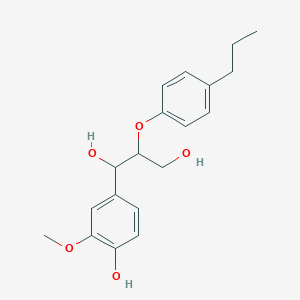

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
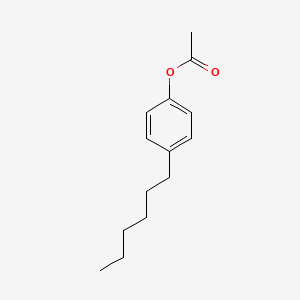
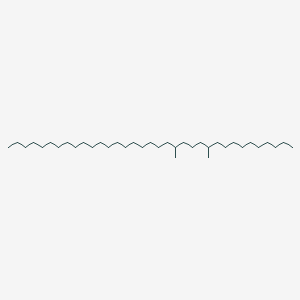
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
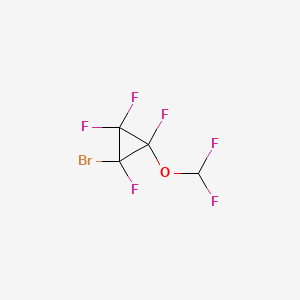
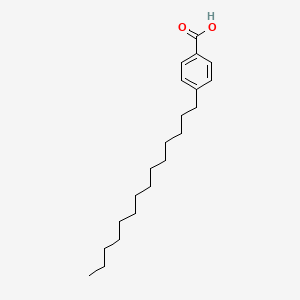
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
